molecular formula C17H20BrN5O B2617879 2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2202046-99-7

2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No.: B2617879
CAS No.: 2202046-99-7
M. Wt: 390.285
InChI Key: YGJNRQNWNLPHMV-UHFFFAOYSA-N
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Description

2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the bromopyrimidine derivative. This can be achieved through a palladium-catalyzed Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The cyclohexylamine derivative is then introduced through a nucleophilic substitution reaction, followed by the formation of the dihydropyridazinone ring via cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling and cyclization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups to the bromopyrimidine ring.

Scientific Research Applications

2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclohexyl and dihydropyridazinone groups may enhance the compound’s binding affinity and specificity, leading to more effective inhibition of target pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[(5-Bromopyrimidin-2-yl)amino]cyclohexyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-[4-[(5-bromopyrimidin-2-yl)amino]cyclohexyl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN5O/c18-12-9-19-17(20-10-12)21-13-3-5-14(6-4-13)23-16(24)8-7-15(22-23)11-1-2-11/h7-11,13-14H,1-6H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJNRQNWNLPHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCC(CC3)NC4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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